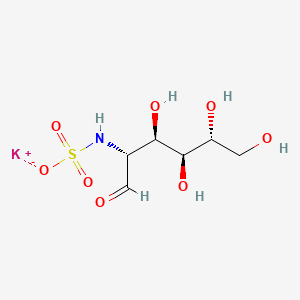
N-sulfoglucosamina de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium N-sulfoglucosamine is a compound with the molecular formula C6H12KNO8S. It is a natural derivative of glucosamine, containing a sulfonate group at the N-position of the glucosamine ring. This compound is significant in various biological and chemical processes, particularly in the synthesis of heparin and heparan sulfate .
Aplicaciones Científicas De Investigación
Potassium N-sulfoglucosamine has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
Potassium N-sulfoglucosamine, also known as Potassium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate, primarily targets the enzyme N-sulfoglucosamine sulfohydrolase . This enzyme is responsible for catalyzing the chemical reaction involving N-sulfo-D-glucosamine .
Mode of Action
The interaction of Potassium N-sulfoglucosamine with its target enzyme, N-sulfoglucosamine sulfohydrolase, involves the cleavage of the substrate nitrogen-sulfur bond . This process transfers the sulfate group from the substrate to the enzyme, freeing the enzyme from its bond to the transferred sulfate group .
Biochemical Pathways
Potassium N-sulfoglucosamine plays a significant role in the degradation of glycosaminoglycans, specifically heparan sulfate . This biochemical pathway is crucial for maintaining cellular function, as all cells possess a Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane .
Pharmacokinetics
It’s important to note that the molecular weight of potassium n-sulfoglucosamine is 297325 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Potassium N-sulfoglucosamine’s action involve the reduction of heparan sulfate within lysosomes . This reduction is achieved through the action of N-sulfoglucosamine sulfohydrolase, which removes the sulfate from N-sulfo-glucosamine residues on the nonreducing end of heparan sulfate within lysosomes .
Análisis Bioquímico
Biochemical Properties
Potassium N-sulfoglucosamine plays a significant role in biochemical reactions, particularly in the synthesis and maintenance of cartilage. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glucosamine-6-phosphate synthase, which is involved in the biosynthesis of glucosamine-6-phosphate from fructose-6-phosphate and glutamine. This interaction is crucial for the formation of glycosaminoglycans, which are essential components of cartilage .
Cellular Effects
Potassium N-sulfoglucosamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance the production of extracellular matrix components in chondrocytes, the cells responsible for cartilage formation. This enhancement is achieved through the upregulation of genes involved in the synthesis of collagen and proteoglycans .
Molecular Mechanism
The molecular mechanism of Potassium N-sulfoglucosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. These events lead to the activation of transcription factors that promote the expression of genes involved in cartilage synthesis and repair. Additionally, Potassium N-sulfoglucosamine inhibits the activity of enzymes that degrade cartilage, such as matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium N-sulfoglucosamine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods. In in vitro studies, Potassium N-sulfoglucosamine has shown sustained effects on cellular function, with long-term exposure leading to enhanced cartilage formation and reduced inflammation .
Dosage Effects in Animal Models
The effects of Potassium N-sulfoglucosamine vary with different dosages in animal models. At low to moderate doses, it has been shown to promote cartilage repair and reduce pain in models of osteoarthritis. At high doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential liver toxicity. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
Potassium N-sulfoglucosamine is involved in several metabolic pathways, including the hexosamine biosynthetic pathway. It interacts with enzymes such as glucosamine-6-phosphate synthase and N-acetylglucosamine-6-phosphate deacetylase. These interactions are crucial for the synthesis of glycosaminoglycans and other essential biomolecules. Potassium N-sulfoglucosamine also affects metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism .
Transport and Distribution
Within cells and tissues, Potassium N-sulfoglucosamine is transported and distributed through specific transporters and binding proteins. It is taken up by cells via glucose transporters and is subsequently distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with binding proteins, which facilitate its transport to target sites such as cartilage .
Subcellular Localization
Potassium N-sulfoglucosamine is localized in specific subcellular compartments, including the cytoplasm and extracellular matrix. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. In the extracellular matrix, Potassium N-sulfoglucosamine contributes to the synthesis and maintenance of cartilage, while in the cytoplasm, it participates in metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium N-sulfoglucosamine can be synthesized through the sulfonation of glucosamine. The process involves the reaction of glucosamine with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to prevent degradation of the product .
Industrial Production Methods
In industrial settings, the production of Potassium N-sulfoglucosamine involves large-scale sulfonation processes. The raw materials, including glucosamine and the sulfonating agent, are mixed in reactors under controlled temperatures and pressures. The product is then purified through crystallization and filtration to obtain high-purity Potassium N-sulfoglucosamine .
Análisis De Reacciones Químicas
Types of Reactions
Potassium N-sulfoglucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group back to the amine group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of Potassium N-sulfoglucosamine .
Comparación Con Compuestos Similares
Similar Compounds
Glucosamine: A natural amino sugar that serves as a precursor for the synthesis of glycosaminoglycans.
Chondroitin Sulfate: A sulfated glycosaminoglycan used in the treatment of osteoarthritis.
Heparin: An anticoagulant used to prevent and treat blood clots.
Uniqueness
Potassium N-sulfoglucosamine is unique due to its specific sulfonate group at the N-position, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of complex molecules like heparin and heparan sulfate .
Propiedades
Número CAS |
31284-96-5 |
|---|---|
Fórmula molecular |
C6H13KNO8S |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate |
InChI |
InChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/t3-,4+,5+,6+;/m0./s1 |
Clave InChI |
LJJZYEPXOXLGNQ-BTVCFUMJSA-N |
SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+] |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[K] |
SMILES canónico |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O.[K] |
Key on ui other cas no. |
31284-96-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)
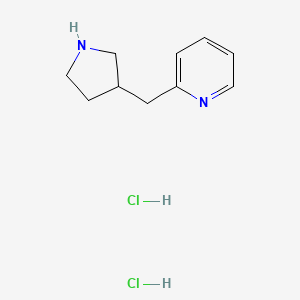
![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)
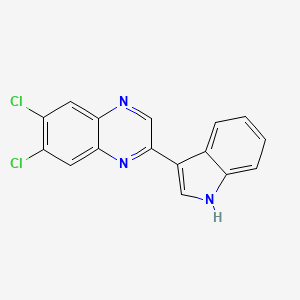
![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)
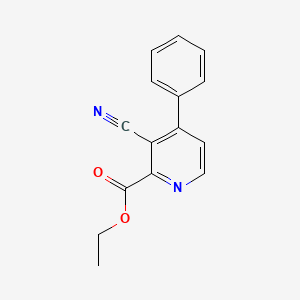
![tert-Butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1443617.png)
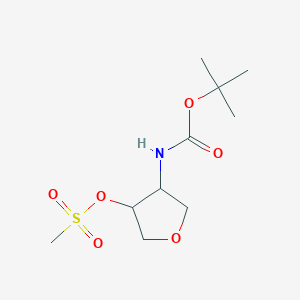
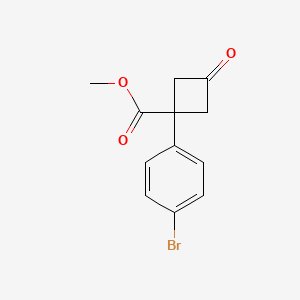
![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)
![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)
![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
